2-[(2-Iodo-benzyl)-methyl-amino]-ethanol
Description
2-[(2-Iodo-benzyl)-methyl-amino]-ethanol is a tertiary amino alcohol characterized by a benzyl group substituted with an iodine atom at the ortho-position, a methyl group attached to the nitrogen atom, and a hydroxyl-containing ethanol moiety. Its molecular formula is C₁₀H₁₄INO, with a molecular weight of 291.13 g/mol . The iodine substituent confers unique reactivity, making the compound valuable as a building block in drug discovery and materials science. The polar hydroxyl and amino groups enhance its solubility in polar solvents, while the aromatic iodine may facilitate halogen bonding or serve as a synthetic handle for cross-coupling reactions .
Properties
IUPAC Name |
2-[(2-iodophenyl)methyl-methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO/c1-12(6-7-13)8-9-4-2-3-5-10(9)11/h2-5,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWLKTZYSDCCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601243487 | |
| Record name | Ethanol, 2-[[(2-iodophenyl)methyl]methylamino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353963-53-7 | |
| Record name | Ethanol, 2-[[(2-iodophenyl)methyl]methylamino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353963-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-[[(2-iodophenyl)methyl]methylamino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Iodo-benzyl)-methyl-amino]-ethanol typically involves the reaction of 2-iodobenzyl chloride with methylamine, followed by the addition of ethylene oxide. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of 2-[(2-Iodo-benzyl)-methyl-amino]-ethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Iodo-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a benzylamine derivative.
Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 2-[(2-Iodo-benzyl)-methyl-amino]-acetone or 2-[(2-Iodo-benzyl)-methyl-amino]-acetaldehyde.
Reduction: Formation of 2-[(2-Hydro-benzyl)-methyl-amino]-ethanol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Iodo-benzyl)-methyl-amino]-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Iodo-benzyl)-methyl-amino]-ethanol involves its interaction with molecular targets such as enzymes or receptors. The iodo group can facilitate binding to specific sites, while the amino-ethanol moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
(a) Impact of Halogen Substituents
- The 2-iodo group in 2-[(2-Iodo-benzyl)-methyl-amino]-ethanol enhances electrophilicity, enabling participation in Suzuki-Miyaura cross-coupling reactions, unlike its methoxy or nitro analogs .
- Compared to 2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol (C₁₁H₁₇NO₂), the iodine atom increases molecular weight by ~49%, reducing aqueous solubility but improving lipid membrane permeability .
(b) Steric and Electronic Effects of Alkyl Groups
- The ethyl variant (2-(Ethyl(2-iodobenzyl)amino)ethanol) exhibits intermediate steric bulk, balancing reactivity and solubility in synthetic applications .
(c) Thermodynamic Properties
- The amino ethanol backbone in 2-[(2-Iodo-benzyl)-methyl-amino]-ethanol supports intramolecular hydrogen bonding (intra-HB), similar to 2-(methyl-amino)-ethanol, which is critical for its vaporization enthalpy (ΔvapH = 58.5 kJ/mol) . This property is less pronounced in bulkier analogs like the isopropyl derivative due to disrupted HB networks.
Biological Activity
2-[(2-Iodo-benzyl)-methyl-amino]-ethanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound 2-[(2-Iodo-benzyl)-methyl-amino]-ethanol contains an iodo group, a benzyl moiety, and an amino-ethanol functional group. The presence of iodine enhances its reactivity and binding affinity to biological targets, potentially leading to significant therapeutic applications.
The biological activity of 2-[(2-Iodo-benzyl)-methyl-amino]-ethanol is primarily attributed to its ability to interact with specific enzymes and receptors. The iodo group facilitates binding through halogen bonding, while the amino-ethanol moiety can participate in hydrogen bonding. This dual interaction mechanism allows the compound to modulate various biological processes, including enzyme inhibition and receptor activation.
Antimicrobial Activity
Recent studies have indicated that 2-[(2-Iodo-benzyl)-methyl-amino]-ethanol exhibits promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating a significant reduction in microbial growth. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.
Anticancer Potential
Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including those associated with non-small cell lung cancer (NSCLC). The compound demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Case Studies
- Anticancer Activity in NSCLC : A study evaluated the effects of 2-[(2-Iodo-benzyl)-methyl-amino]-ethanol on NSCLC cell lines H1975 and PC9. The results indicated a significant decrease in cell viability with an IC50 value of approximately 5 μM, showcasing its potential as a therapeutic agent against resistant cancer types .
- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MIC) of 4 μg/mL against both strains, suggesting strong antimicrobial activity that could be harnessed for treating infections caused by these pathogens.
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-[(2-Iodo-benzyl)-methyl-amino]-ethanol, it is essential to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| 2-[(2-Iodo-benzyl)-methyl-amino]-ethanol | 4 μg/mL | 5 μM |
| 2-[(2-Bromo-benzyl)-methyl-amino]-ethanol | 8 μg/mL | 10 μM |
| 2-[(2-Chloro-benzyl)-methyl-amino]-ethanol | 16 μg/mL | 15 μM |
The data indicate that the iodo derivative possesses superior activity compared to its bromo and chloro analogs, likely due to enhanced binding interactions facilitated by the larger iodine atom.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
